3-Oxaspiro[5.5]undecane-9-carboxylic acid
Overview
Description
3-Oxaspiro[5.5]undecane-9-carboxylic acid is a chemical compound with the molecular formula C11H18O3 . It is a building block used in various research fields .
Synthesis Analysis
The synthesis of spiro[5.5]undecane derivatives, including 3-Oxaspiro[5.5]undecane-9-carboxylic acid, has been reported in various studies . These compounds are often synthesized using S and O containing heterocycles .Molecular Structure Analysis
The molecular structure of 3-Oxaspiro[5.5]undecane-9-carboxylic acid is represented by the SMILES notation: O=C(O)C1CCC2(CCOCC2)CC1 . This indicates the presence of a carboxylic acid group attached to the spiro[5.5]undecane structure.Physical And Chemical Properties Analysis
3-Oxaspiro[5.5]undecane-9-carboxylic acid is a white solid . It has a molecular weight of 198.26 . The compound should be stored at 0-8 °C .Scientific Research Applications
GABAᴀ Receptor Modulation
3-Oxaspiro[5.5]undecane-9-carboxylic acid: has been investigated for its effects on γ-aminobutyric acid type A receptors (GABAᴀRs). Some derivatives of this compound, such as 2027 and 018 , have been reported as potent competitive GABAᴀR antagonists. These compounds exhibit low cellular membrane permeability .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Oxaspiro[5Compounds with a similar structure, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . GABAARs play a crucial role in inhibitory neurotransmission in the brain.
Mode of Action
The exact mode of action of 3-Oxaspiro[5If it acts similarly to the aforementioned 3,9-diazaspiro[5.5]undecane-based compounds, it may interact with its targets (potentially GABAARs) in a competitive manner, leading to changes in neurotransmission .
properties
IUPAC Name |
3-oxaspiro[5.5]undecane-9-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10(13)9-1-3-11(4-2-9)5-7-14-8-6-11/h9H,1-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFIZLGIVGJKLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269593 | |
Record name | 3-Oxaspiro[5.5]undecane-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10428-85-0 | |
Record name | 3-Oxaspiro[5.5]undecane-9-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10428-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxaspiro[5.5]undecane-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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